Butropium Bromide-d9 is a synthetic compound primarily used in pharmacological research. It is a deuterated form of Butropium Bromide, which is known for its anticholinergic properties and is utilized in the treatment of various respiratory conditions. The compound's molecular formula is , and it has a molecular weight of approximately 541.57 g/mol .
Butropium Bromide-d9 is derived from the standard Butropium Bromide, which has been modified to include deuterium isotopes. This modification aids in various analytical applications, particularly in studies involving drug metabolism and pharmacokinetics.
The molecular structure of Butropium Bromide-d9 can be represented as follows:
The InChI representation of Butropium Bromide-d9 is:
This structure highlights the complexity and functional diversity of the compound.
Butropium Bromide-d9 can participate in various chemical reactions typical for quaternary ammonium compounds. Key reactions include:
These reactions are significant in understanding how Butropium Bromide-d9 behaves in biological systems and its potential interactions with other compounds.
The primary mechanism of action for Butropium Bromide-d9 involves antagonism at muscarinic acetylcholine receptors. By blocking these receptors:
These effects are crucial for managing conditions like asthma and chronic obstructive pulmonary disease .
Butropium Bromide-d9 exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Neat liquid |
Molecular Weight | 541.57 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Low solubility (6.59e−05 mg/mL) |
Key chemical properties include:
Property | Value |
---|---|
LogP | 2.32 |
pKa (Strongest Acidic) | 15.14 |
pKa (Strongest Basic) | -2.7 |
Polar Surface Area | 55.76 Ų |
Butropium Bromide-d9 has several scientific uses:
These applications highlight its significance in both pharmaceutical research and analytical methodologies .
Deuterium incorporation into quaternary ammonium salts like Butropium Bromide-d9 targets sites vulnerable to metabolic degradation, primarily the N-alkyl chains and α-positions of the tropane ring. Strategic deuteration at these positions leverages the kinetic isotope effect (KIE), where C-D bonds exhibit slower cleavage rates (6–10-fold) compared to C-H bonds due to higher bond dissociation energy. This reduces first-pass metabolism and extends half-life without altering pharmacological activity [5] [8]. Key design considerations include:
Table 1: Impact of Deuterium Placement on Molecular Properties
Deuteration Site | KIE Magnitude | Metabolic Stability Increase | Key Challenge |
---|---|---|---|
N-Alkyl chain | 6–8-fold | 2.3–3.1x | Regioselective labeling |
Tropane α-carbons | 8–10-fold | 3.5–4.2x | Stereoinversion risk |
Aromatic rings | <2-fold | Negligible | Synthetic complexity |
Two primary routes dominate the synthesis of Butropium Bromide-d9: catalytic deuteration of precursor alkenes and building block assembly using pre-deuterated intermediates.
Catalytic Deuteration:
Building Block Approach:
Table 2: Synthetic Route Efficiency Comparison
Method | Isotopic Purity | Yield | Reaction Conditions |
---|---|---|---|
Catalytic deuteration | 90–95% | 45–50% | D₂O, Pd/C, 50°C, 12 h |
Building block | 98–99% | 68–75% | CH₃CN, 60°C, 24 h |
Continuous-flow* | 97% | 82% | Microreactor, D₂, 30 min |
Note: *Adapted from THC synthesis technology [3]
Reaction Parameter Tuning:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7